1,3,5-Triazine-2,4(1H,3H)-dione

Description

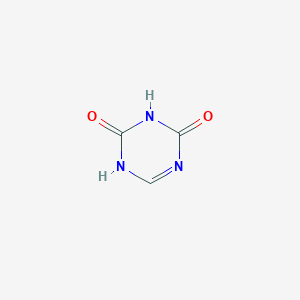

Structure

3D Structure

Properties

IUPAC Name |

1H-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWRKGDRYZIFNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221218 |

Source

|

| Record name | 5-Azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-33-0 |

Source

|

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azauracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-AZAURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azauracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AZAURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSO760LQ2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,3,5-Triazine-2,4(1H,3H)-dione (5-Azauracil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Triazine-2,4(1H,3H)-dione, commonly known as 5-azauracil, is a heterocyclic organic compound with significant biological activities. As a pyrimidine analog, it functions as an antimetabolite, primarily by interfering with nucleotide biosynthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological mechanism of action, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is a six-membered heterocyclic ring containing three nitrogen atoms and two carbonyl groups. Its structure is analogous to the pyrimidine base uracil, with a nitrogen atom replacing the carbon at the 5-position.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃N₃O₂ | [1] |

| Molecular Weight | 113.07 g/mol | [1] |

| CAS Number | 71-33-0 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >300 °C | |

| Boiling Point | 573.9 °C at 760 mmHg (Predicted) | |

| Solubility | Sparingly soluble in water, soluble in DMSO. | |

| pKa | Not readily available |

Table 2: Spectroscopic Data

| Technique | Data | Experimental Conditions | Reference(s) |

| ¹H NMR | δ 11.4 (s, 1H, NH), 11.0 (s, 1H, NH), 8.0 (s, 1H, CH) | 400 MHz in DMSO-d6 | [1] |

| ¹³C NMR | Not readily available | ||

| FT-IR (KBr) | Not readily available | ||

| Mass Spec (EI) | m/z 113 (M+) | 70 eV |

Synthesis

A plausible and commonly cited method for the synthesis of this compound involves the condensation reaction of a urea derivative with a formic acid derivative. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Biuret

-

Formamide

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Activated Charcoal

Procedure:

-

A mixture of biuret and an excess of formamide is heated at 180-200 °C for several hours.

-

The reaction mixture is then cooled, and the excess formamide is removed under reduced pressure.

-

The resulting crude product is dissolved in hot water, and a small amount of activated charcoal is added for decolorization.

-

The solution is filtered while hot, and the filtrate is acidified with hydrochloric acid.

-

Upon cooling, this compound precipitates as a white solid.

-

The solid is collected by filtration, washed with cold water and then ethanol, and dried under vacuum.

Purification:

-

Recrystallization from hot water.

Characterization:

-

The identity and purity of the synthesized compound can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

5-Azauracil is a well-documented antimetabolite that exerts its biological effects by interfering with the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA production.

Inhibition of Pyrimidine Biosynthesis

The primary molecular target of 5-azauracil, after its intracellular conversion to 5-azauridine-5'-monophosphate (azaUMP), is the enzyme orotidine-5'-phosphate decarboxylase (ODCase). ODCase catalyzes the final step in the de novo synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. The inhibition of ODCase by azaUMP leads to a depletion of the intracellular pool of pyrimidine nucleotides, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell growth arrest and apoptosis.

Inhibition of Pyrimidine Biosynthesis by 5-Azauracil.

Antimicrobial and Antiviral Activity

The inhibition of nucleotide biosynthesis makes 5-azauracil an effective agent against rapidly proliferating cells, including bacteria and viruses. By depriving these organisms of essential building blocks for replication, 5-azauracil can halt their growth and propagation.

Anticancer Potential

The reliance of cancer cells on the de novo pyrimidine synthesis pathway for their rapid proliferation makes them particularly susceptible to inhibitors of this pathway. While 5-fluorouracil (5-FU), a related compound, is a widely used chemotherapeutic agent, 5-azauracil has also demonstrated anticancer properties in preclinical studies. Its mechanism of action suggests potential applications in oncology, although further research is needed to establish its clinical utility.

Applications in Drug Development

The unique mode of action of this compound makes it an attractive scaffold and lead compound for the development of novel therapeutic agents.

-

Anticancer Agents: Its ability to target a fundamental metabolic pathway in cancer cells provides a basis for the design of more potent and selective anticancer drugs.

-

Antimicrobial and Antiviral Drugs: The essential nature of pyrimidine biosynthesis in microorganisms and viruses makes it a viable target for the development of new anti-infective therapies.

-

Chemical Probes: As a specific inhibitor of ODCase, 5-azauracil can be used as a chemical probe to study the pyrimidine biosynthesis pathway and its role in various cellular processes.

Conclusion

This compound, or 5-azauracil, is a molecule of significant interest in medicinal chemistry and drug development. Its well-characterized role as an inhibitor of pyrimidine biosynthesis provides a solid foundation for its exploration as an anticancer, antimicrobial, and antiviral agent. Further studies into its specific interactions with cellular signaling pathways and the development of detailed structure-activity relationships will be crucial for unlocking its full therapeutic potential. This guide provides a foundational understanding for researchers and scientists to build upon in their efforts to develop novel therapeutics based on this promising chemical scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Azauracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azauracil, a synthetic analogue of the pyrimidine base uracil, is a compound of significant interest in medicinal chemistry and molecular biology. As an antimetabolite, it interferes with normal metabolic processes, particularly in the biosynthesis of pyrimidines, leading to cytotoxic effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-azauracil, details relevant experimental protocols, and visualizes its primary mechanism of action.

Core Physical and Chemical Properties

The fundamental properties of 5-azauracil are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | 1,3,5-Triazine-2,4(1H,3H)-dione |

| Synonyms | 5-AU, Allantoxaidin, NSC 56901 |

| CAS Number | 71-33-0 |

| Molecular Formula | C₃H₃N₃O₂ |

| Molecular Weight | 113.07 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 281-282 °C[2] |

| Density | 1.86 ± 0.1 g/cm³ (Predicted)[2] |

| pKa | 6.00 ± 0.70 (Predicted)[3] |

| Solubility | Slightly soluble in water, sparingly soluble in DMSO[2][3] |

| Storage | Sealed in a dry environment at room temperature or -20°C for long-term storage. |

| SMILES | C1=NC(=O)NC(=O)N1 |

| InChI Key | GEWRKGDRYZIFNP-UHFFFAOYSA-N[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of 5-azauracil. Below are protocols for its synthesis, purification, and analysis.

Synthesis of 5-Azauracil

A common synthetic route to uracil and its analogues involves the condensation of a C2 fragment (derived from a formic acid derivative) with urea. This approach can be adapted for the synthesis of 5-azauracil.

Reaction: The synthesis can be achieved through the condensation of an appropriate three-carbon precursor with urea. A plausible method involves the reaction of a derivative of formic acid with urea in the presence of a base like sodium methoxide.

Illustrative Protocol (adapted from similar syntheses):

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), sodium methoxide is suspended in a suitable solvent like toluene.

-

Ethyl formate is added dropwise to the cooled suspension.

-

A solution of an appropriate precursor, such as a substituted acetate, is then added, and the mixture is stirred to promote condensation.

-

Urea is subsequently added to the reaction mixture.

-

The mixture is heated to reflux for several hours to drive the cyclization reaction.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified (e.g., with acetic acid) to a pH of 3-4 to precipitate the crude 5-azauracil.

-

The precipitate is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization

To obtain high-purity 5-azauracil suitable for biological and analytical studies, recrystallization is a standard purification technique.

Protocol:

-

Solvent Selection: Identify a suitable solvent system. 5-Azauracil is slightly soluble in hot water, which can be an effective solvent for recrystallization.

-

Dissolution: Dissolve the crude 5-azauracil in a minimum amount of boiling water to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of 5-azauracil decreases. Further cooling in an ice bath can enhance the yield.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Spectroscopic Analysis

1. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of 5-azauracil.

Sample Preparation and Measurement:

-

Prepare a stock solution of 5-azauracil of known concentration in a suitable solvent (e.g., water or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Use a quartz cuvette for measurements in the UV range.

-

Record the absorbance spectrum over a wavelength range of approximately 200-400 nm against a solvent blank.

-

The characteristic absorption maximum (λmax) for uracil analogues is typically around 260 nm.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 5-azauracil.

Sample Preparation:

-

Dissolve 5-10 mg of purified 5-azauracil in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to its good solubilizing power for polar compounds).

-

Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube and ensure the solution height is adequate for the spectrometer.

Mechanism of Action and Signaling Pathways

5-Azauracil functions as a potent antimetabolite by targeting the de novo pyrimidine biosynthesis pathway. Its mechanism of action involves several key steps, leading to the inhibition of cell proliferation and the induction of cell death.

-

Cellular Uptake and Activation: 5-Azauracil is transported into the cell where it is anabolically converted to 5-azauridine 5'-monophosphate (5-Aza-UMP) by orotate phosphoribosyltransferase (OPRT), utilizing phosphoribosyl pyrophosphate (PRPP) as a cofactor.

-

Enzyme Inhibition: 5-Aza-UMP acts as a competitive inhibitor of the enzyme orotidine-5'-phosphate decarboxylase (OMPDC).[4] OMPDC is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, responsible for the decarboxylation of orotidine 5'-monophosphate (OMP) to form uridine 5'-monophosphate (UMP).[5][6][7]

-

Depletion of Pyrimidine Nucleotides: The inhibition of OMPDC leads to a significant reduction in the intracellular pool of UMP and, consequently, other essential pyrimidine nucleotides such as deoxyuridine triphosphate (dUTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP).[8]

-

Downstream Cellular Effects: The depletion of pyrimidine nucleotides has profound effects on cellular processes that are highly dependent on a continuous supply of these precursors:

-

Inhibition of DNA and RNA Synthesis: The lack of necessary building blocks halts the replication of DNA and the transcription of RNA.

-

Cell Cycle Arrest: The disruption of nucleic acid synthesis triggers cell cycle checkpoints, often leading to an arrest in the G1 or S phase. Studies on the related compound 5-azacytidine have shown an increase in the expression of cell cycle inhibitors like p21 and p27.

-

Induction of Apoptosis: Prolonged cell cycle arrest and cellular stress resulting from the metabolic imbalance can initiate programmed cell death, or apoptosis. The apoptotic pathways induced by pyrimidine antimetabolites like 5-fluorouracil often involve the activation of pro-apoptotic proteins such as Bax and the tumor suppressor p53.[9]

-

The overall workflow from the administration of 5-azauracil to its ultimate cellular effects can be visualized as follows:

Conclusion

5-Azauracil is a well-characterized pyrimidine analogue with defined physical and chemical properties. Its primary mechanism of action as an inhibitor of OMP decarboxylase makes it a valuable tool for studying pyrimidine metabolism and a lead compound for the development of novel therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers working with this important molecule.

References

- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. Inhibition of orotidine-5'-monophosphate decarboxylase--discoveries and lessons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of pyrimidine depletion in the mitochondrial cardiotoxicity of nucleoside analogue reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1,3,5-Triazine-2,4(1H,3H)-dione (5-Azauracil)

Executive Summary

Chemical Identity and Physicochemical Properties

1,3,5-triazine-2,4(1H,3H)-dione is a pyrimidine analog where a nitrogen atom replaces the carbon atom at the 5-position of the uracil ring. This substitution is key to its biological activity.

-

IUPAC Name: this compound

-

Synonyms: 5-Azauracil, s-Triazine-2,4(1H,3H)-dione, Allantoxaidin, Oxaidin[1][2]

The key physicochemical properties of 5-Azauracil are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₂ | [1][3][4] |

| Molecular Weight | 113.07 g/mol | [3][4] |

| Appearance | White to Off-White Crystalline Solid | [1][4] |

| Melting Point | 281-282 °C | [1][4] |

| Density | 1.86 g/cm³ (Predicted) | [1][4] |

| Solubility | Sparingly soluble in DMSO, Slightly soluble in Water | [4] |

| pKa | 6.00 ± 0.70 (Predicted) | [4] |

| InChI Key | GEWRKGDRYZIFNP-UHFFFAOYSA-N | [1] |

Synthesis

While various synthetic methodologies exist for producing substituted 1,3,5-triazine derivatives, a detailed, contemporary experimental protocol for the direct, high-yield synthesis of the parent compound this compound could not be located in the available literature. Historical methods often involve the cyclization of biuret with appropriate reagents, but specific, reproducible protocols for researchers are not currently prevalent.

Biological Activity and Mechanism of Action

5-Azauracil functions as an antimetabolite, primarily targeting the de novo pyrimidine biosynthesis pathway. This pathway is essential for producing the nucleotide building blocks (UTP and CTP) required for RNA and DNA synthesis. In rapidly proliferating cells, such as cancer cells, this pathway is often upregulated, making it a key target for chemotherapeutic agents.

The primary mechanism of action for 5-Azauracil is the inhibition of the enzyme complex UMP synthase , which possesses two catalytic functions:

-

Orotate phosphoribosyltransferase (OPRT)

-

Orotidine-5'-monophosphate (OMP) decarboxylase

5-Azauracil, being a structural analog of orotic acid, acts as a competitive inhibitor for the OPRT active site. The OPRT enzyme catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) into orotidine 5'-monophosphate (OMP). By inhibiting this crucial step, 5-Azauracil effectively halts the entire downstream production of pyrimidine nucleotides, leading to the depletion of cellular UMP, UDP, and UTP pools. This deprivation of essential nucleic acid precursors ultimately results in the cessation of cell growth and division.

The diagram below illustrates the inhibitory action of 5-Azauracil on the de novo pyrimidine synthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-triazine-2,4(1H,3H)-dione derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antidiabetic properties. This document details various synthetic methodologies, provides specific experimental protocols, and explores the mechanisms of action of these derivatives, particularly as inhibitors of dihydrofolate reductase (DHFR) and dipeptidyl peptidase-4 (DPP-4).

Core Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several key strategies, primarily involving cyclocondensation reactions. Common starting materials include ureas, biguanides, and their derivatives, which react with a variety of carbonyl compounds or their equivalents.

One prevalent method involves the reaction of biguanide derivatives with esters, such as methyl salicylate, to yield substituted 1,3,5-triazines. The reaction conditions, including solvent and temperature, can be optimized to improve yields. For instance, the synthesis of 2-(4-amino-6-(phenylamino)-1,3,5-triazin-2-yl)phenol has been achieved with a 39% yield by heating a mixture of the corresponding biguanide and an excess of methyl salicylate at 115 °C for 7 hours.[1]

Another versatile approach is the one-pot, three-component reaction. While a direct protocol for the dione is not extensively detailed in easily accessible literature, a closely related synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones from arylaldehydes, thiourea, and orthoformates has been reported with moderate to good yields for a wide range of derivatives.[2][3][4][5][6] This methodology can potentially be adapted for the synthesis of the dione analogs by using urea or its derivatives in place of thiourea.

Furthermore, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines often starts from the readily available cyanuric chloride, where the chlorine atoms are sequentially substituted by various nucleophiles.[7] This method offers a high degree of control over the final substitution pattern of the triazine ring.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of 1,3,5-triazine derivatives.

Protocol 1: General Procedure for the Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones (Dithione Analogs)[8]

This protocol describes a catalyst-free one-pot reaction for synthesizing dithione analogs, which can serve as a foundational method for developing the synthesis of dione derivatives.

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Thiourea (2.5 mmol)

-

Trimethyl orthoformate (1.0 mmol)

-

Dimethylformamide (DMF) (1.0 mL)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve the aryl aldehyde (1.0 mmol) in DMF (1.0 mL) in a 10 mL reaction vial.

-

Add thiourea (2.5 mmol) and trimethyl orthoformate (1.0 mmol) to the solution.

-

Stir the reaction mixture at 80 °C for 5 hours.

-

After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (typically in a ratio of 1:10 to 1:3) to obtain the desired product.

Characterization: The structure and purity of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Melting points are also determined.

Protocol 2: Synthesis of 2-(4-amino-6-(phenylamino)-1,3,5-triazin-2-yl)phenol from a Biguanide Derivative[1]

Materials:

-

1-(o-hydroxyphenyl)biguanide (or a similar biguanide precursor) (2 mmol)

-

Methyl salicylate (excess, e.g., 500 µL)

-

Ammonium chloride (for neutralization)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Hexane

Procedure:

-

Combine the biguanide derivative (2 mmol) and an excess of methyl salicylate in a reaction flask.

-

Stir and heat the mixture at 115 °C for 7 hours. The formation of a basic fume may be observed.

-

Upon completion of the reaction, cool the crude mixture and neutralize it to a pH of 7 with a saturated solution of ammonium chloride.

-

Perform an extraction with ethyl acetate and water.

-

Separate the organic layer and purify the product using silica gel column chromatography with an eluent of ethyl acetate and hexane (e.g., ratios from 1:4 to 1:2).

-

Further purify the product by recrystallization from ethyl acetate and hexane to yield the final product.

Data Presentation

The following tables summarize quantitative data for a selection of synthesized 1,3,5-triazine-2,4-dithione derivatives, which are structurally analogous to the target dione compounds. This data is adapted from a study on the one-pot synthesis of these derivatives.[2][5][8]

Table 1: Synthesis of 4-Aryl-6-(methylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione Derivatives [2][5][8]

| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 6aa | Phenyl | 90 | 170.3-172.3 |

| 6ba | 4-Methylphenyl | 92 | 180.1-181.5 |

| 6ca | 4-Methoxyphenyl | 85 | 175.2-176.8 |

| 6da | 4-Chlorophenyl | 88 | 185.7-187.1 |

| 6ea | 4-Ethylphenyl | 90 | 170.1-172.0 |

| 6fa | 2-Chlorophenyl | 75 | 165.4-166.9 |

| 6ga | 3-Chlorophenyl | 82 | 158.9-160.2 |

| 6ha | 4-Bromophenyl | 86 | 190.3-191.7 |

Signaling Pathways and Mechanisms of Action

This compound derivatives have been identified as potent inhibitors of key enzymes involved in major signaling pathways, making them attractive candidates for drug development.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[9] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly proliferating cells such as cancer cells.[10]

Several 1,3,5-triazine derivatives have been designed and synthesized as potent DHFR inhibitors.[11][12] Molecular docking studies have revealed that these compounds can effectively bind to the active site of human DHFR (hDHFR), often through interactions with key amino acid residues like Phe31.[11][12] The inhibition of DHFR by these triazine derivatives leads to a depletion of the cellular pool of reduced folates, thereby arresting the cell cycle and inducing apoptosis.[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14] These incretins are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells in a glucose-dependent manner.[13][14]

By inhibiting DPP-4, this compound derivatives can increase the circulating levels of active GLP-1 and GIP.[13] This leads to enhanced insulin secretion, reduced glucagon secretion, and consequently, improved glycemic control in patients with type 2 diabetes.[13][14] Docking studies have shown that these triazine derivatives can effectively bind to the active site of the DPP-4 enzyme, often interacting with the catalytic triad (Ser630, Asp708, His740) and occupying the S1 and S2 pockets.[15] The downstream effects of DPP-4 inhibition include improved β-cell function and a reduction in postprandial hyperglycemia.[11][16]

Conclusion

The synthesis of this compound derivatives represents a promising area of research for the development of novel therapeutic agents. The synthetic methodologies are adaptable and allow for the creation of a diverse library of compounds. The demonstrated activity of these derivatives as inhibitors of critical enzymes like DHFR and DPP-4 underscores their potential in oncology and metabolic diseases. Further research into the optimization of synthetic routes and a deeper understanding of their mechanisms of action will be crucial for the successful translation of these compounds into clinical candidates.

References

- 1. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Novel triazines as anti-cancer agents targeting human DHFR. [wisdomlib.org]

- 5. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsr.info [ijpsr.info]

- 16. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 1,3,5-triazine-2,4(1H,3H)-dione research

An In-depth Technical Guide on 1,3,5-Triazine-2,4(1H,3H)-dione Research

Introduction

The 1,3,5-triazine, or s-triazine, ring system is a privileged scaffold in medicinal chemistry, serving as the core for a multitude of biologically active compounds. A prominent member of this family is this compound, also known as 5-azauracil.[1] Its structural similarity to natural pyrimidines allows it to function as an antimetabolite, interfering with various biological pathways. This has led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and antidiabetic properties.[2][3][4] This guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this compound and its analogs, aimed at researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

The core this compound is a heterocyclic compound with the molecular formula C₃H₃N₃O₂.[1][5] Its derivatives are typically synthesized through cyclization reactions involving ureas, biguanides, or related precursors. The reactivity of the triazine ring allows for substitutions at various positions, enabling the creation of large chemical libraries for drug discovery.

Table 1: Physicochemical Properties of this compound and Related Structures

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 71-33-0 | C₃H₃N₃O₂ | 113.07 | [1][5] |

| 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione | 645-93-2 | C₃H₄N₄O₂ | 128.09 | [6] |

| Dihydro-6-thioxo-1,3,5-triazine-2,4(1H,3H)-dione | 32709-46-9 | C₃H₃N₃O₂S | 145.14 | [7] |

| Hexahydro-1,3,5-triazine-2,4-dione | 27032-78-6 | C₃H₅N₃O₂ | 115.09 | [8] |

Synthetic Methodologies

Several synthetic strategies have been developed for 1,3,5-triazine derivatives. A common approach involves the condensation of biguanides with esters or the reaction of N-substituted thiocarboamides with silver cyanate.[9][10] More advanced, catalyst-free, one-pot, three-component reactions have also been developed, offering efficient access to complex derivatives.[11][12] Copper-catalyzed aerobic oxidative coupling represents another modern approach to synthesizing these scaffolds.[13]

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione [webbook.nist.gov]

- 7. This compound, dihydro-6-thioxo- | C3H3N3O2S | CID 3034508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Diverse Biological Landscape of 1,3,5-Triazine-2,4(1H,3H)-dione Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold, particularly its 2,4(1H,3H)-dione analogs, represents a versatile and privileged structure in medicinal chemistry. These compounds, also known as azauracil analogs, have garnered significant attention for their broad spectrum of biological activities, including potent anticancer, antiviral, and antimicrobial properties. This technical guide provides an in-depth overview of the current understanding of these analogs, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

A substantial body of research has highlighted the potential of 1,3,5-triazine-2,4(1H,3H)-dione analogs as promising anticancer agents. These compounds have been shown to exert their effects through the modulation of critical cellular signaling pathways, primarily the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the Wnt/β-catenin signaling pathways.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various this compound analogs has been quantified using various in vitro assays. The following tables summarize the inhibitory concentrations (IC50 and GI50) and inhibitory constants (Ki) of selected analogs against different cancer cell lines and target enzymes.

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 4f | MDA-MB-231 (Breast) | MTT | 6.25 | [1] |

| 4k | MDA-MB-231 (Breast) | MTT | 8.18 | [1] |

| Imatinib (Control) | MDA-MB-231 (Breast) | MTT | 35.50 | [1] |

| 11 | SW620 (Colorectal) | MTT | 5.85 | [2] |

| 5-Fluorouracil (Control) | SW620 (Colorectal) | MTT | 21.74 | [2] |

| 13c | MCF-7 (Breast) | MTT | 8.04 | [3] |

| 13c | A549 (Lung) | MTT | 12.24 | [3] |

| MM131 | DLD-1 (Colon) | MTT | 3.4 | [4] |

| MM131 | HT-29 (Colon) | MTT | 3.9 | [4] |

| 5-Fluorouracil (Control) | DLD-1 (Colon) | MTT | 151 | [4] |

| 5-Fluorouracil (Control) | HT-29 (Colon) | MTT | 150 | [4] |

| Compound ID | Target Enzyme | Ki (nM) | Reference |

| 1d | EGFR-TK | 0.44 | [5][6] |

| Compound ID | Cancer Cell Line | Assay Type | GI50 (M) | Reference |

| 19 | MALME-3M (Melanoma) | Not Specified | 3.3 x 10⁻⁸ | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these analogs and a typical experimental workflow for their evaluation.

Antiviral and Antimicrobial Activities

Beyond their anticancer properties, this compound analogs have demonstrated significant potential as antiviral and antimicrobial agents.

Quantitative Analysis of Antiviral and Antimicrobial Activity

The following tables summarize the antiviral efficacy (EC50) and antimicrobial activity (MIC) of selected analogs.

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| C35 | Potato Virus Y (PVY) | 89 ± 5 | [8] |

| Ningnanmycin (Control) | Potato Virus Y (PVY) | 72 ± 6 | [8] |

| Moroxydine hydrochloride (Control) | Potato Virus Y (PVY) | 450 ± 3 | [8] |

| 4bbb | Herpes Simplex Virus 1 (HSV-1) | IC50/EC50 = 256.6 (Selectivity Index) | [9] |

| 6d | Xanthomonas axonopodis pv. citri | Not specified | [10] |

| 6l | Ralstonia solanacearum | Not specified | [10] |

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 10 | Staphylococcus aureus | Comparable to Ampicillin | [11] |

| 13 | Escherichia coli | Comparable to Ampicillin | [11] |

| 14 | Escherichia coli | Comparable to Ampicillin | [11] |

| 16 | Staphylococcus aureus | Comparable to Ampicillin | [11] |

| 25 | Staphylococcus aureus | Comparable to Ampicillin | [11] |

| 30 | Staphylococcus aureus | Comparable to Ampicillin | [11] |

| 1b | Candida albicans | 125 | |

| 2b, 2d, 2f | Candida albicans | 125 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs (General Procedure)

A common synthetic route involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core.

Example Synthesis of N2,N4-disubstituted-6-chloro-1,3,5-triazine-2,4-diamine:

-

Step 1: Monosubstitution. To a stirred solution of cyanuric chloride in a suitable solvent (e.g., acetone, THF), an amine is added dropwise at 0-5°C. A base, such as sodium carbonate or triethylamine, is used to neutralize the HCl generated during the reaction. The reaction is typically stirred for several hours.

-

Step 2: Disubstitution. A second amine is then added to the reaction mixture, and the temperature is raised to room temperature or heated to reflux, depending on the reactivity of the amine. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired disubstituted triazine derivative.

Characterization: The synthesized compounds are characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, as well as elemental analysis.[1][2][12]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells treated with the triazine analogs are lysed to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated EGFR, β-catenin), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Antimicrobial Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Serial Dilution: The this compound analogs are serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The analogs discussed in this guide demonstrate a remarkable diversity of biological activities, with promising anticancer, antiviral, and antimicrobial properties. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a rational basis for the design of more potent and selective drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this important class of compounds. Further investigations, including in vivo studies and clinical trials, are warranted to fully realize the therapeutic potential of these versatile molecules.

References

- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]

- 9. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Pharmacophore of 1,3,5-Triazine Derivatives: An In-depth Technical Guide

The 1,3,5-triazine scaffold has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antidepressant effects.[1][2][3][4][5] This technical guide provides an in-depth exploration of the pharmacophoric features of 1,3,5-triazine derivatives, complete with detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel therapeutics based on the 1,3,5-triazine core.

Core Pharmacophoric Features

The versatility of the 1,3,5-triazine ring lies in its ability to be substituted at the 2, 4, and 6 positions, allowing for the fine-tuning of its physicochemical and biological properties. Pharmacophore modeling studies have revealed several key features that are crucial for the biological activity of these derivatives. For antidepressant-like agents, a common pharmacophore model includes one hydrophobic, two aromatic ring, and one positive ionization feature.[6] In the context of anticancer activity, particularly as EGFR inhibitors, the pharmacophore often consists of a hydrogen bond donor, two hydrophobic groups, and two aromatic rings.

Synthesis of 1,3,5-Triazine Derivatives

The synthesis of 1,3,5-triazine derivatives typically starts from cyanuric chloride, a cost-effective and commercially available precursor. The three chlorine atoms of cyanuric chloride can be sequentially substituted by various nucleophiles, with the reactivity of the chlorine atoms decreasing with each substitution. This allows for the controlled synthesis of mono-, di-, and tri-substituted triazines by carefully managing the reaction temperature. The first substitution is generally carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[7]

Microwave-assisted and ultrasound-assisted methods have also been developed to provide more environmentally friendly and efficient synthetic routes.[8] For instance, a microwave-assisted protocol using sodium carbonate, TBAB, and DMF can afford high yields of morpholine-functionalized triazine derivatives.[8]

Experimental Protocols

General Synthesis of Substituted 1,3,5-Triazines

This protocol describes a general method for the stepwise nucleophilic substitution of cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Nucleophile 1 (e.g., an amine or alcohol)

-

Nucleophile 2

-

Nucleophile 3

-

DIPEA (N,N-Diisopropylethylamine) or other suitable base

-

Solvent (e.g., THF, DMF, or an aqueous medium for green synthesis)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

First Substitution: Dissolve cyanuric chloride in the chosen solvent and cool the mixture to 0-5 °C in an ice bath. Add one equivalent of Nucleophile 1 and a suitable base (e.g., DIPEA) dropwise. Stir the reaction for a specified time (typically 1-4 hours) while monitoring the progress by TLC.

-

Second Substitution: To the reaction mixture containing the mono-substituted triazine, add one equivalent of Nucleophile 2 and allow the reaction to warm to room temperature. Stir for several hours or until the reaction is complete as indicated by TLC.

-

Third Substitution: Add one equivalent of Nucleophile 3 to the mixture and heat the reaction to a temperature between 50-100 °C, depending on the reactivity of the nucleophile. Reflux until the di-substituted starting material is consumed.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired tri-substituted 1,3,5-triazine derivative.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

-

Cells (e.g., cancer cell lines)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (1,3,5-triazine derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.[10][11]

Materials:

-

Recombinant human EGFR kinase

-

Kinase assay buffer

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Test compounds (1,3,5-triazine derivatives)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase assay buffer, peptide substrate, and ATP.

-

Inhibitor Addition: Add the 1,3,5-triazine derivatives at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the kinase reaction by adding the recombinant EGFR enzyme to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ assay. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then quantified via a luciferase-based luminescent signal.

-

Data Analysis: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor, such as a G-protein coupled receptor (GPCR).[12][13]

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-labeled antagonist)

-

Binding buffer

-

Test compounds (1,3,5-triazine derivatives)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature.

-

Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) of the test compound can be calculated.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro biological activities of representative 1,3,5-triazine derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Series A Compound | A549 (Non-small cell lung cancer) | Varies, some more potent than methotrexate | [1] |

| Compound 6 | CAKI-1 (Renal cancer) | 60.13% inhibition | |

| Compound 11 | SW480, SW620 (Colorectal cancer) | 5.85 (SW480) | [8] |

| Dimorpholino-s-triazine 11 | MCF-7 (Breast cancer) | 1.0 | [14] |

| Dimorpholino-s-triazine 11 | HCT-116 (Colon carcinoma) | 0.98 | [14] |

Table 2: Antimicrobial Activity of 1,3,5-Triazine Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Various derivatives | Staphylococcus aureus | Varies | [15] |

| Various derivatives | Escherichia coli | Varies | [7] |

| Combinatorial library | Various bacteria | Potent activity identified | [4] |

Visualizations

Pharmacophore Modeling Workflow

The following diagram illustrates a typical workflow for ligand-based pharmacophore modeling, a common approach in the design of novel 1,3,5-triazine derivatives.

EGFR Signaling Pathway

This diagram depicts a simplified EGFR signaling pathway, a key target for many anticancer 1,3,5-triazine derivatives. These compounds often act as tyrosine kinase inhibitors, blocking the downstream signaling cascade that leads to cell proliferation and survival.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the general workflow for screening 1,3,5-triazine derivatives for anticancer activity, from synthesis to in vitro evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. columbiaiop.ac.in [columbiaiop.ac.in]

- 7. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. multispaninc.com [multispaninc.com]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of antimicrobial activity of new 1,3,5-triazine derivatives - Kuvaeva - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

The Dawn of a New Therapeutic Frontier: A Technical Guide to Novel 1,3,5-Triazine-2,4(1H,3H)-dione Compounds

For Immediate Release

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This whitepaper delves into the burgeoning field of 1,3,5-triazine-2,4(1H,3H)-dione derivatives, a class of heterocyclic compounds demonstrating significant promise across a spectrum of therapeutic areas, including oncology, metabolic disorders, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds.

The 1,3,5-triazine scaffold has long been recognized as a privileged structure in drug discovery, with its derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] The focus of this guide, the this compound core, represents a significant evolution in this class, offering unique structural features that can be exploited for targeted therapeutic interventions.

Synthesis of Novel this compound Derivatives

The synthesis of 1,3,5-triazine-2,4(1H,3H)-diones can be achieved through various synthetic routes. A notable and efficient approach is the one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates, which provides a rapid and diverse entry to 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.[6][7] Another convenient method involves the reaction of N-substituted thiocarbamides with silver cyanate.[8] These methods offer versatility in introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

General Experimental Protocol: One-Pot Synthesis

A catalyst-free, one-pot synthetic methodology has been developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives.[6][7] In a typical procedure, an arylaldehyde (1.0 mmol) is dissolved in DMF (1.0 mL) in a reaction vial. Thiourea (2.0 mmol) and an orthoformate (1.5 mmol) are subsequently added. The mixture is then stirred at 80 °C for 5 hours. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[6] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as NMR and HRMS, and in some cases, by single crystal X-ray diffraction.[6][7]

Biological Activities and Therapeutic Potential

Recent studies have highlighted the significant therapeutic potential of novel 1,3,5-triazine derivatives in several key areas:

Anticancer Activity: Dual PI3K/mTOR Inhibition

A groundbreaking study has described the synthesis of novel 1,3,5-triazine derivatives as potent inhibitors of cervical cancer.[9] These compounds demonstrated significant inhibitory activity against the PI3K/mTOR signaling pathway. The lead compound, compound 6h , exhibited the most significant activity against the PI3Kα isoform and showed the greatest potency against HeLa human cervical cancer cells.[9] Mechanistic studies revealed that compound 6h induced cell cycle arrest in the G1 phase, promoted apoptosis, and reduced cell migration and invasion.[9] Furthermore, in a tumor xenograft mouse model, compound 6h effectively reduced tumor volume and weight and inhibited the PI3K/Akt/mTOR signaling cascade in the tumor tissues.[9]

Table 1: In Vitro Anticancer Activity of Compound 6h [9]

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-negative breast cancer | > 50 |

| MCF-7 | Human breast cancer | > 50 |

| HeLa | Human cervical cancer | 5.8 |

| HepG2 | Human liver cancer | > 50 |

Table 2: Kinase Inhibitory Activity of Compound 6h [9]

| Kinase | IC50 (µM) |

| PI3Kα | 0.28 |

| PI3Kβ | 1.15 |

| PI3Kγ | 2.34 |

| PI3Kδ | 3.12 |

| mTOR | 0.56 |

Antidiabetic Activity: DPP-4 Inhibition

Novel di-morpholine 1,3,5-triazine derivatives have been synthesized and identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[10] The lead compound, compound 5c , exhibited an impressive IC50 of 1.10 nmol/L against DPP-4 and demonstrated excellent selectivity over DPP-8 and DPP-9.[10] In vivo studies in ICR mice and Wistar rats showed that compound 5c improved glucose tolerance in a dose-dependent manner and reduced blood glucose levels, total cholesterol, triglycerides, and LDL levels.[10][11]

Table 3: In Vitro DPP-4 Inhibitory Activity of Compound 5c [10]

| Compound | DPP-4 IC50 (nmol/L) |

| 5c | 1.10 |

| Alogliptin (Standard) | 1.50 |

Antimicrobial and Antifungal Activities

The 1,3,5-triazine scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents.[4][12][13] Researchers have designed and synthesized combinatorial libraries of 1,3,5-triazine derivatives, identifying compounds with potent antimicrobial activity and low hemolytic activity.[12] Additionally, novel thiosemicarbazides containing 1,3,5-triazine derivatives have been discovered as potential synergists against fluconazole-resistant Candida albicans.[14]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental processes involved in the discovery of these novel compounds, the following diagrams are provided.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Caption: General Synthesis and Characterization Workflow.

Conclusion and Future Directions

The discovery of novel this compound compounds represents a significant advancement in the field of medicinal chemistry. The versatility of their synthesis and the diverse range of biological activities make them highly attractive candidates for further drug development. The potent and selective inhibition of key cellular targets such as PI3K/mTOR and DPP-4 underscores their potential in oncology and metabolic diseases. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits for patients. The continued exploration of this chemical scaffold holds the key to unlocking a new generation of innovative medicines.

References

- 1. Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines | Semantic Scholar [semanticscholar.org]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Discovery of Novel 1,3,5-Triazines as Dipeptidyl Peptidase-4 Inhibitor against Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of 1,3,5-Triazine-2,4(1H,3H)-dione Toxicity: A Technical Guide

Disclaimer: Extensive literature searches for direct toxicological data on 1,3,5-triazine-2,4(1H,3H)-dione (also known as 5-azacytosine) yielded limited specific information. The majority of available data pertains to its nucleoside analogue, 5-azacytidine, and the deoxyribonucleoside analogue, 5-aza-2'-deoxycytidine. These analogues are recognized as potent antitumor agents.[1] This document primarily summarizes the toxicological profile of 5-azacytidine as the closest well-studied analogue. The toxicological properties of this compound may differ, and the information herein should be interpreted with caution.

Introduction

This compound, also known by its synonym 5-azacytosine, is a heterocyclic organic compound. Due to the scarcity of direct toxicological data, this report focuses on the extensive research conducted on its ribose-containing analogue, 5-azacytidine. 5-Azacytidine is a chemical analogue of the pyrimidine nucleoside cytidine and is utilized in the treatment of myelodysplastic syndromes.[2] Its toxicity is intrinsically linked to its mechanism of action, which involves the inhibition of DNA methyltransferases.[1]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for 5-azacytidine and its deoxy-analogue, 5-aza-2'-deoxycytidine.

Table 1: Acute Toxicity of 5-Azacytidine and its Analogues

| Compound | Species | Route of Administration | LD50 | Reference |

| 5-Azacytidine | Mouse | Oral | 572 mg/kg | [3] |

| 5-Azacytidine | Mouse | Intraperitoneal | 68 mg/kg | [3] |

| 5-Azacytidine | Mouse | Intravenous | 229 mg/kg | [3] |

| 5-Azacytidine | Dog | Intravenous | 7.2 mg/kg | [3] |

| 5-Aza-2'-deoxycytidine | Mouse (male) | Intravenous (12 hr infusion) | 29.5 mg/kg | |

| 5-Aza-2'-deoxycytidine | Mouse (female) | Intravenous (12 hr infusion) | 22.2 mg/kg | |

| 5-Azacytosine | Quail | Oral | >316 mg/kg | [4] |

Table 2: In Vitro Cytotoxicity of 5-Azacytidine

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 µM | 24 hours | [5] |

| MOLT4 | Acute Lymphoblastic Leukemia | 13.45 µM | 48 hours | [5] |

| Jurkat | Acute Lymphoblastic Leukemia | 12.81 µM | 24 hours | [5] |

| Jurkat | Acute Lymphoblastic Leukemia | 9.78 µM | 48 hours | [5] |

| H226 | Non-small cell lung cancer | 0.6 µg/mL | Not Specified | [6] |

| H358 | Non-small cell lung cancer | 3.4 µg/mL | Not Specified | [6] |

| H460 | Non-small cell lung cancer | 4.9 µg/mL | Not Specified | [6] |

| OSCCs | Oral Squamous Cell Carcinoma | 0.8 µM | 24 hours | [7] |

| CSCs | Cancer Stem Cells (from OSCCs) | 1.5 µM | 24 hours | [7] |

Genotoxicity and Carcinogenicity

5-Azacytidine has demonstrated genotoxic and carcinogenic properties in various studies.

-

Genotoxicity: 5-Azacytidine was found to be mutagenic in the bacterial Ames assay and clastogenic, as indicated by increased micronuclei formation in mouse L5178Y cells.[2]

-

Carcinogenicity: Long-term administration of 5-azacytidine to mice and rats has been shown to induce a variety of tumors. In BALB/c mice, intraperitoneal injections led to a significant increase in lung tumors, lymphomas, skin tumors, and mammary carcinomas.[8] Studies in male Fischer rats showed that 5-azacytidine is a complete carcinogen, inducing tumors in several organs, and also acts as a tumor promoter in the liver.[9] The Carcinogenic Potency Database (CPDB) includes multiple positive carcinogenicity studies for 5-azacytidine in rodents.[10]

Mechanism of Toxicity

The primary mechanism of toxicity for 5-azacytidine and its analogues is the inhibition of DNA methyltransferases (DNMTs).[1]

-

Incorporation into Nucleic Acids: As a cytidine analogue, 5-azacytidine is incorporated into both RNA and DNA. Its deoxy-analogue, 5-aza-2'-deoxycytidine, is incorporated only into DNA.[11]

-

Covalent Trapping of DNMTs: Once incorporated into DNA, the nitrogen at position 5 of the azacytosine ring forms a covalent bond with the DNMT enzyme during the methylation process. This "traps" the enzyme, leading to its degradation and the overall depletion of active DNMT in the cell.[1]

-

DNA Hypomethylation and Gene Reactivation: The loss of DNMT activity results in passive demethylation of the genome during subsequent rounds of DNA replication. This can lead to the re-expression of silenced genes, including tumor suppressor genes.[1]

-

Induction of Apoptosis: The formation of DNA-DNMT adducts and subsequent DNA damage can trigger a p53-mediated response, leading to cell cycle arrest and apoptosis.[12][13] Studies have shown that 5-azacytidine-induced cell death involves both caspase-dependent and -independent pathways.

References

- 1. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 5-Azacytosine | CAS#:931-86-2 | Chemsrc [chemsrc.com]

- 5. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Azacytidine carcinogenesis in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The tumorigenicity of 5-azacytidine in the male Fischer rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-azacytidine: Carcinogenic Potency Database [files.toxplanet.com]

- 11. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]

- 12. Mechanisms of 5-azacytidine (5AzC)-induced toxicity in the rat foetal brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of 5-azacytidine (5AzC)-induced toxicity in the rat foetal brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Catalyst-Free Synthesis of 1,3,5-Triazine-2,4-dithione Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the catalyst-free, one-pot synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. This method offers a straightforward and efficient approach to synthesizing a diverse range of triazinethione derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.[1][2][3]

Introduction

Nitrogen-containing heterocycles, particularly triazine derivatives, are pivotal scaffolds in drug discovery and materials science. Among these, triazinethiones have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] Traditional synthetic routes to these compounds often require catalysts or the preparation of reactive intermediates. The protocol outlined below, adapted from a method developed by Kang and Zhang, describes a catalyst-free, three-component reaction of arylaldehydes, thiourea, and orthoformates, providing a greener and more efficient pathway to this important class of molecules.[1][2][3]

Data Presentation

The following table summarizes the scope of the reaction with various substituted arylaldehydes and orthoformates, detailing the corresponding products and their isolated yields.

| Entry | Ar (Aldehyde) | R (Orthoformate) | Product Number | Yield (%) |

| 1 | C₆H₅ | CH₃ | 6aa | 85 |

| 2 | 4-CH₃C₆H₄ | CH₃ | 6ba | 92 |

| 3 | 4-FC₆H₄ | CH₃ | 6ca | 88 |